molecular formula C11H11ClO2S B13061974 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

Cat. No.: B13061974
M. Wt: 242.72 g/mol
InChI Key: QCGYQVMZWWDANM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclobutanone with 3-chlorothiophenol in the presence of a base to form the intermediate compound, which is then oxidized to yield the final product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid: Similar structure but with the chlorine atom at the 4-position on the phenyl ring.

    1-[(3-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    1-[(3-Chlorophenyl)sulfanyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.

The uniqueness of this compound lies in its specific substitution pattern and ring structure, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)

InChI Key

QCGYQVMZWWDANM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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